Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is an organic compound characterized by its complex molecular structure and specific functional groups. This compound contains a brominated phenyl group, a methoxycarbonyl substituent, and an ester functional group, making it of interest in various chemical applications. The molecular formula for this compound is C18H17BrO3, and it is classified as a brominated benzoate derivative.
The compound can be synthesized through various organic reactions, primarily involving the bromination of phenolic compounds and subsequent esterification processes. Its synthesis is often detailed in chemical literature, particularly in studies focused on synthetic methodologies and applications in medicinal chemistry.
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate falls under the category of aromatic compounds due to its multiple benzene rings. It is also classified as a halogenated organic compound due to the presence of the bromine atom. Furthermore, it can be categorized as a benzoate ester because of its ester functional group.
The synthesis of methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves several steps:
The reaction conditions for bromination usually require room temperature or slightly elevated temperatures to ensure complete reaction without decomposition of sensitive functional groups. The esterification step is typically performed under reflux conditions to promote the reaction between the alcohol and the carboxylic acid derivative.
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate has a complex structure featuring:
The molecular weight of methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is approximately 363.24 g/mol. Its structural representation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity.
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate can participate in various chemical reactions:
These reactions are typically facilitated under controlled conditions, ensuring that side reactions are minimized. For instance, nucleophilic substitutions may require specific bases or catalysts to enhance reactivity.
The mechanism of action for methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is largely dependent on its application in biological systems. It may interact with specific enzymes or receptors, influencing metabolic pathways or physiological responses.
Studies indicate that compounds with similar structures often exhibit inhibitory effects on certain biological targets, potentially leading to therapeutic applications in areas such as oncology or anti-inflammatory treatments. Detailed mechanistic studies are essential for understanding these interactions fully.
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and molecular interactions.
Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate has several scientific uses:
Methyl benzoate derivatives serve as privileged scaffolds in medicinal chemistry due to their dual functionality as prodrug moieties and direct pharmacophores. The methoxycarbonyl group (–COOCH₃) acts as a hydrolytically stable bioisostere for carboxylic acids (–COOH), which frequently mediate target binding through ionic or hydrogen-bond interactions in enzyme active sites [1]. This property is exploited in DNA-encoded chemical library (DECL) designs targeting carboxylate-binding pockets, such as those in β-lactamase enzymes. For example, libraries incorporating carboxylic acids or tetrazole motifs (as carboxylic acid mimetics) have identified novel inhibitors of OXA-48 and NDM-1 β-lactamases with nanomolar potency [1]. The metabolic stability of aromatic esters compared to carboxylic acids further enhances their utility, as they resist rapid glucuronidation in vivo while maintaining the spatial orientation required for target engagement. In kinase inhibitor design, methyl benzoates contribute to optimized solubility and membrane permeability, as demonstrated in ortho-chlorophenyl substituted bisanilinopyrimidines where ester groups enable synthetic diversification into amides or acids for potency tuning [3].
Table 1: Bioactive Compound Classes Leveraging Aromatic Ester Motifs
Compound Class | Target | Role of Aromatic Ester | Reference |
---|---|---|---|
β-Lactamase Inhibitors | OXA-48/NDM-1 | Carboxylate pocket recognition element | [1] |
Bispecific RBP4 Antagonists | Transthyretin | Disrupts retinol-RBP4-TTR ternary complex formation | [5] |
Bisanilinopyrimidines | Aurora A Kinase | Enables water-solubilizing group attachments | [3] |
The compound methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate features three interconnected pharmacophoric elements: a halogenated biphenyl core, terminal methoxycarbonyl groups, and a central bromine atom. The biphenyl system provides conformational rigidity that preorganizes the molecule for target binding, while the para-substituted methoxycarbonyl groups (–C₆H₄COOCH₃) act as planar, electron-withdrawing units that enhance intermolecular interactions like π-stacking or dipole-dipole bonding. Bromine at the meta position serves dual purposes:
Crystallographic studies of analogous bromo-aromatics, such as 3-bromo-4-phenyl-2H-chromene, reveal halogen bonding interactions (C–Br···O/N) with bond distances of ~3.2–3.5 Å, suggesting potential for similar interactions in biological targets [8]. The symmetrical placement of methoxycarbonyl groups may facilitate bivalent binding to dimeric enzyme interfaces, as observed in transthyretin stabilizers where carboxylate analogues occupy both thyroxine-binding pockets simultaneously [5].
Despite their utility, the synthesis of polyhalogenated biphenylcarboxylates faces significant challenges:
Regioselective Bromination: Electrophilic bromination of methyl benzoates often yields mixtures of ortho/meta/para isomers due to competing directing effects of ester and aryl groups. For example, bromination of methyl 4-methylbiphenyl-2-carboxylate requires controlled conditions to avoid dibromide formation or ester hydrolysis [4] [9]. This complicates the synthesis of asymmetrical derivatives like methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate, which requires precise bromine placement at the meta position relative to the biphenyl linkage.
Coupling Reactions: Suzuki-Miyaura couplings involving polyhalogenated substrates risk protodebromination or homocoupling. The steric bulk of bromine adjacent to boronic esters (e.g., in methyl 3-bromo-5-(pinacolatoboryl)benzoate) can impede transmetalation, reducing yields of asymmetric biaryls [7]. Additionally, nickel- or palladium-catalyzed carboxylate couplings struggle with ester tolerance, often requiring protective group strategies that increase synthetic steps.
Purification Challenges: Polyhalogenated biphenyl esters exhibit high crystallinity and low solubility, complicating chromatographic separation. Impurities like 2-bromo-4-(bromomethyl)phenyl benzoate (CAS 536974-77-3) require specialized techniques for removal [9], increasing manufacturing costs for high-purity pharmaceutical intermediates.
Table 2: Key Synthetic Challenges in Polyhalogenated Biphenylcarboxylate Chemistry
Challenge | Specific Example | Potential Solutions |
---|---|---|
Regioselective Bromination | Dibromide formation during synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Low-temperature bromination with NBS/radical initiators |
Ester-Compatible Couplings | Homocoupling in methyl 3-bromo-5-(trifluoromethyl)benzoate derivatives | Pd-XPhos catalysts with controlled stoichiometry |
Functional Group Tolerance | Boronic ester protodeboronation in methyl 3-bromo-5-(pinacolatoboryl)benzoate | Anhydrous conditions and slow reagent addition |
Future research should address these gaps through innovative catalytic systems and protecting-group-free routes, potentially drawing from DECL synthesis strategies that enable efficient construction of carboxylate-focused libraries [1]. Advances in this domain could accelerate the discovery of novel bioactive agents targeting multidrug-resistant pathogens or protein aggregation disorders.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: